3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(thiazol-2-yl)propanamide
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Overview
Description
3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(thiazol-2-yl)propanamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo ring fused to a pyridazine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(thiazol-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials
Formation of the Triazolo Ring: This step often involves the cyclization of hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Fusion with Pyridazine Ring: The triazolo ring is then fused with a pyridazine ring through a series of condensation reactions, often involving the use of strong acids or bases as catalysts.
Introduction of Isopropoxy and Thiazolyl Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,6,7-triamino-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its high stability and low toxicity.
3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Exhibits superior thermostability.
6,7,8-triphenyl-2,3-dihydro[1,2,4]triazolo[4,3-b]pyridazin-3-one:
Uniqueness
The uniqueness of 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(thiazol-2-yl)propanamide lies in its specific structural features, such as the isopropoxy and thiazolyl groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(thiazol-2-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C14H16N6O2S
- Molecular Weight : 332.38 g/mol
- CAS Number : 1374512-32-9
The unique structural features include a triazole moiety linked to a thiazole ring and a propanamide backbone, which may enhance its solubility and biological activity .
Anticancer Activity
Research indicates that derivatives of triazoles, including this compound, exhibit significant anticancer properties. A study on similar triazole derivatives demonstrated that they could effectively inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) . The compound's mechanism may involve apoptosis induction and cell cycle disruption through interactions with tubulin .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
TB-NO2 | MCF-7 | 18.49 | Apoptosis induction |
TB-OCH3 | HCT-116 | 15.30 | Cell cycle arrest |
This compound | MCF-7 | TBD | TBD |
Analgesic and Anti-inflammatory Effects
The compound has also been studied for its analgesic and anti-inflammatory properties. Preliminary studies suggest it may act as an inhibitor of certain ion channels involved in pain signaling pathways, indicating potential applications in pain management.
Antioxidant and Antimicrobial Activities
Similar compounds have shown antioxidant properties and antimicrobial activities against various pathogens. The presence of the triazole ring is believed to contribute to these effects through mechanisms involving free radical scavenging and inhibition of microbial growth.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the functional groups significantly influence the biological activity of triazole derivatives. For instance, the introduction of an isopropoxy group enhances solubility and potentially increases interaction with biological targets. The thiazole moiety may also play a crucial role in enhancing anticancer activity by facilitating interactions with cellular targets involved in proliferation and survival pathways .
Case Studies
- In Vitro Studies on Cancer Cell Lines : Various studies have evaluated the efficacy of triazole derivatives against cancer cell lines. For example, a series of compounds were tested against MCF-7 cells, showing promising results in inhibiting cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Pharmacological Profiling : A detailed pharmacological profile was developed for related compounds, highlighting their potential as multifunctional agents capable of modulating multiple biological pathways involved in cancer progression and pain management.
Properties
Molecular Formula |
C14H16N6O2S |
---|---|
Molecular Weight |
332.38 g/mol |
IUPAC Name |
3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C14H16N6O2S/c1-9(2)22-13-6-4-11-18-17-10(20(11)19-13)3-5-12(21)16-14-15-7-8-23-14/h4,6-9H,3,5H2,1-2H3,(H,15,16,21) |
InChI Key |
QZNUXJHGBSARGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NN2C(=NN=C2CCC(=O)NC3=NC=CS3)C=C1 |
Origin of Product |
United States |
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